

Development of Novel Therapeutics Using the Benzothiazinone Scaffold: Application Notes and Protocols

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Compound of Interest

Compound Name: *7-Methoxy-1,4-benzothiazin-3-one*

Cat. No.: *B184911*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the development of novel therapeutics based on the benzothiazinone scaffold. Benzothiazinones have emerged as a highly promising class of compounds, particularly in the fight against tuberculosis, with potent activity against drug-susceptible and multidrug-resistant strains of *Mycobacterium tuberculosis*. More recently, the benzothiazinone scaffold is being explored for its potential in oncology and as an anti-inflammatory agent.

Introduction to Benzothiazinones

Benzothiazinones are a class of heterocyclic compounds that have gained significant attention in medicinal chemistry. The most advanced benzothiazinone derivatives, such as BTZ-043 and PBTZ169 (macozinone), are potent inhibitors of the decaprenylphosphoryl- β -D-ribose 2'-epimerase (DprE1), a crucial enzyme in the biosynthesis of the mycobacterial cell wall.^{[1][2]} Inhibition of DprE1 blocks the formation of decaprenylphosphoryl arabinose, a precursor for the synthesis of arabinans, leading to cell lysis and bacterial death.^[3] The mechanism of action involves the reduction of a nitro group on the benzothiazinone scaffold to a reactive nitroso species, which then forms a covalent adduct with a cysteine residue in the active site of DprE1.^{[4][5][6]}

Beyond their antitubercular activity, derivatives of the broader benzothiazine scaffold have shown promise as anticancer and anti-inflammatory agents.[7][8] These activities are often attributed to the inhibition of key signaling molecules such as vascular endothelial growth factor receptor 2 (VEGFR2) kinase and cyclooxygenases (COX).[7][9]

Quantitative Data Summary

The following tables summarize the *in vitro* and *in vivo* activities of representative benzothiazinone derivatives against various targets.

Table 1: Antitubercular Activity of Benzothiazinone Derivatives

Compound	Target	Organism/Cell Line	Assay Type	Activity (MIC/IC50)	Reference
BTZ-043	DprE1	M. tuberculosis H37Rv	MIC	0.001 - 0.008 mg/L	[1]
DprE1	Mtb-infected macrophages	In vitro	Active	[1]	
BALB/c mice	In vivo	Active at ≥ 50 mg/kg	[1]		
PBTZ169 (Macozinone)	DprE1	M. tuberculosis	Covalent Inhibition	Irreversible	[2]
Zebrafish & Mouse Models	In vivo	Improved potency over BTZ-043	[2]		
TZY-5-84	DprE1	M. tuberculosis H37Rv	MIC	0.014 - 0.015 mg/L	[10]
Drug-resistant clinical isolates	MIC	Susceptible	[10]		
Murine infection model	In vivo	Efficacious at 12.5 mg/kg	[10]		
PyrBTZ01/02	DprE1	M. tuberculosis	MIC	0.16 µg/ml	[11]
DprE1	Enzyme Assay	IC50	< 8 µM	[11]	

Table 2: Anticancer and Anti-inflammatory Activity of Benzothiazinone Derivatives

Compound	Target	Cell Line/Model	Assay Type	Activity (IC50)	Reference
Compound 2c	VEGFR2	MCF-7 (Breast Cancer)	MTT Assay	1.29 μM	[7]
VEGFR2 Kinase	Enzyme Assay	IC50		0.0528 μM	[7]
Compound 2b	VEGFR2 Kinase	Enzyme Assay	IC50	0.0593 μM	[7]
Oxicam	COX	-	Anti-inflammatory	Used clinically	[7]
Meloxicam	COX	-	Anti-inflammatory	Used clinically	[7]

Experimental Protocols

This section provides detailed protocols for the synthesis and evaluation of benzothiazinone-based therapeutics.

Synthesis of 2-Amino-Substituted Benzothiazinones

A robust, two-step method for the synthesis of 2-amino-substituted benzothiazinones has been developed, avoiding the use of toxic reagents like carbon disulfide.[5]

Protocol:

- One-pot preparation of benzoyl thiocarbamates:
 - To a solution of the appropriate benzoyl chloride in a suitable solvent (e.g., toluene), add ammonium thiocyanate.
 - Stir the reaction mixture at room temperature to form the benzoyl isothiocyanate in situ.

- Add the desired secondary amine to the reaction mixture and continue stirring to yield the N-benzoyl thiourea derivative.
- Isolate the product by filtration and purify if necessary.
- Cyclization to form the benzothiazinone ring:
 - Dissolve the benzoyl thiocarbamate in a suitable solvent such as dimethylacetamide (DMA).
 - Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to the solution.
 - Heat the reaction mixture to facilitate the intramolecular cyclization.
 - Upon completion, cool the reaction mixture and isolate the 2-amino-substituted benzothiazinone product by precipitation with water, followed by filtration and purification.

DprE1 Enzyme Inhibition Assay (Fluorometric)

This assay determines the in vitro inhibitory activity of compounds against the DprE1 enzyme.

[6]

Materials:

- Purified recombinant DprE1 enzyme
- Farnesyl-phosphoryl-β-D-ribose (FPR) substrate
- Resazurin sodium salt
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5% glycerol, 0.01% Tween-20)
- Test compounds dissolved in DMSO
- 96-well black microplates

Protocol:

- Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.
- In a 96-well plate, add the test compound dilutions. Include a positive control (known DprE1 inhibitor) and a negative control (DMSO vehicle).
- Add the DprE1 enzyme to each well, except for the blank wells.
- Initiate the reaction by adding the FPR substrate to all wells.
- Incubate the plate at 37°C for 60 minutes.
- Add resazurin solution to each well and incubate for an additional 30 minutes at 37°C.
- Measure the fluorescence intensity (Excitation: 560 nm, Emission: 590 nm) using a microplate reader.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination against *M. tuberculosis*

This protocol determines the lowest concentration of a compound that inhibits the visible growth of *M. tuberculosis*.[\[12\]](#)

Materials:

- *M. tuberculosis* H37Rv strain
- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
- Test compounds dissolved in DMSO
- Sterile 96-well plates

Protocol:

- Prepare serial dilutions of the test compound in 7H9 broth in a 96-well plate.
- Prepare an inoculum of *M. tuberculosis* H37Rv and adjust the turbidity to a McFarland standard of 0.5.
- Inoculate each well with the bacterial suspension. Include a drug-free growth control and a sterility control (medium only).
- Seal the plates and incubate at 37°C for 7-14 days.
- The MIC is determined as the lowest concentration of the compound that shows no visible bacterial growth. This can be assessed visually or by using a growth indicator like resazurin.

Macrophage Infection Model for Intracellular Efficacy

This assay evaluates the ability of a compound to kill intracellular mycobacteria within macrophages.[\[4\]](#)[\[13\]](#)

Materials:

- THP-1 human monocytic cell line
- RPMI-1640 medium supplemented with 10% FBS
- Phorbol 12-myristate 13-acetate (PMA)
- *M. tuberculosis* H37Rv
- Test compounds
- Sterile 24-well plates

Protocol:

- Differentiation of THP-1 cells: Seed THP-1 monocytes in a 24-well plate and differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
- Infection of macrophages: Wash the differentiated macrophages and infect them with *M. tuberculosis* H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.

- Compound treatment: After infection, wash the cells to remove extracellular bacteria and add fresh medium containing serial dilutions of the test compound. Include untreated infected cells as a control.
- Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
- Enumeration of intracellular bacteria: Lyse the macrophages with a gentle lysis buffer (e.g., 0.1% Triton X-100) and plate serial dilutions of the lysate on Middlebrook 7H11 agar plates.
- Data analysis: After incubation, count the colony-forming units (CFUs) to determine the intracellular bacterial load. Calculate the percentage of bacterial killing for each compound concentration compared to the untreated control.

In Vivo Efficacy in a Murine Model of Tuberculosis

This protocol assesses the therapeutic efficacy of a compound in a mouse model of chronic tuberculosis.[\[14\]](#)[\[15\]](#)

Materials:

- BALB/c mice
- *M. tuberculosis* H37Rv
- Test compound formulated for oral administration
- Appropriate biosafety level 3 (BSL-3) facilities

Protocol:

- Infection: Infect mice intravenously or via aerosol with a standardized inoculum of *M. tuberculosis* H37Rv.
- Treatment: After establishing a chronic infection (typically 4-6 weeks post-infection), begin treatment with the test compound administered daily or as determined by pharmacokinetic studies. Include a vehicle control group and a positive control group (e.g., treated with a standard anti-TB drug regimen).

- Monitoring: Monitor the health of the mice throughout the treatment period.
- Endpoint analysis: After a defined treatment period (e.g., 4-8 weeks), euthanize the mice and harvest the lungs and spleens.
- Bacterial load determination: Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar to determine the bacterial load (CFU).
- Data analysis: Compare the CFU counts in the organs of the treated groups to the vehicle control group to determine the reduction in bacterial burden.

Anticancer Activity - MTT Assay against MCF-7 Cells

This assay evaluates the cytotoxic effect of compounds on the MCF-7 human breast cancer cell line.[\[16\]](#)[\[17\]](#)

Materials:

- MCF-7 human breast cancer cell line
- DMEM medium supplemented with 10% FBS
- Test compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Sterile 96-well plates

Protocol:

- Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (DMSO).
- Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

- Add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

VEGFR2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR2.[\[3\]](#)[\[9\]](#)

Materials:

- Recombinant human VEGFR2 kinase
- Poly (Glu, Tyr) 4:1 peptide substrate
- ATP
- Kinase buffer
- Test compounds
- Kinase-Glo™ Luminescent Kinase Assay Kit (or similar)
- White 96-well plates

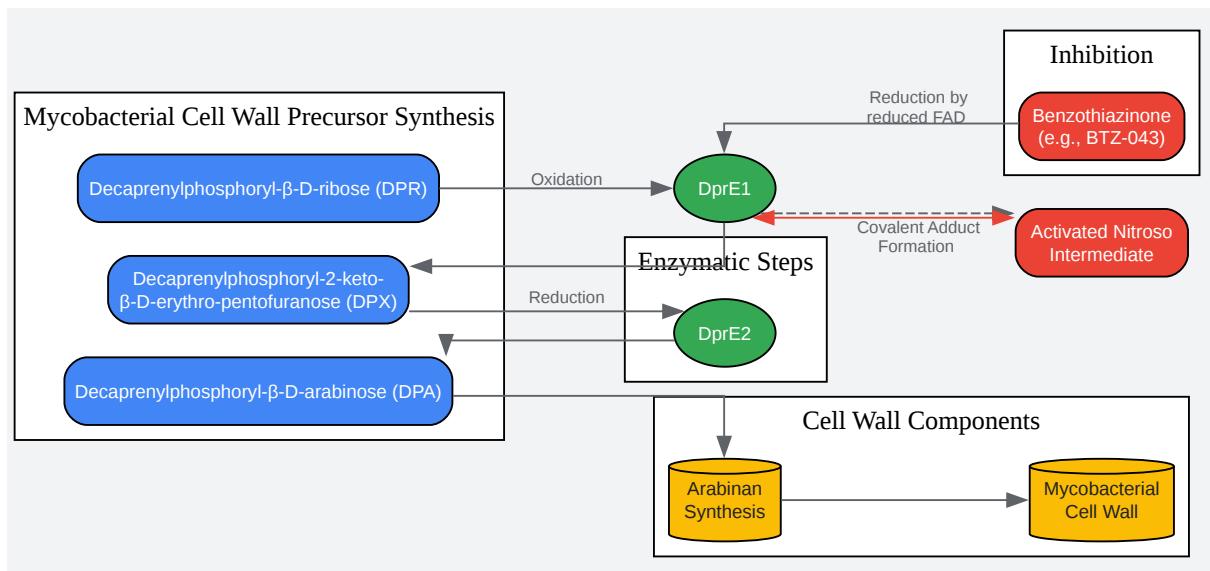
Protocol:

- Prepare serial dilutions of the test compound in kinase buffer.
- In a 96-well plate, add the test compound, VEGFR2 kinase, and the peptide substrate.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
- Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo™).

- Measure the luminescence using a microplate reader. A lower luminescence signal indicates higher kinase activity.
- Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

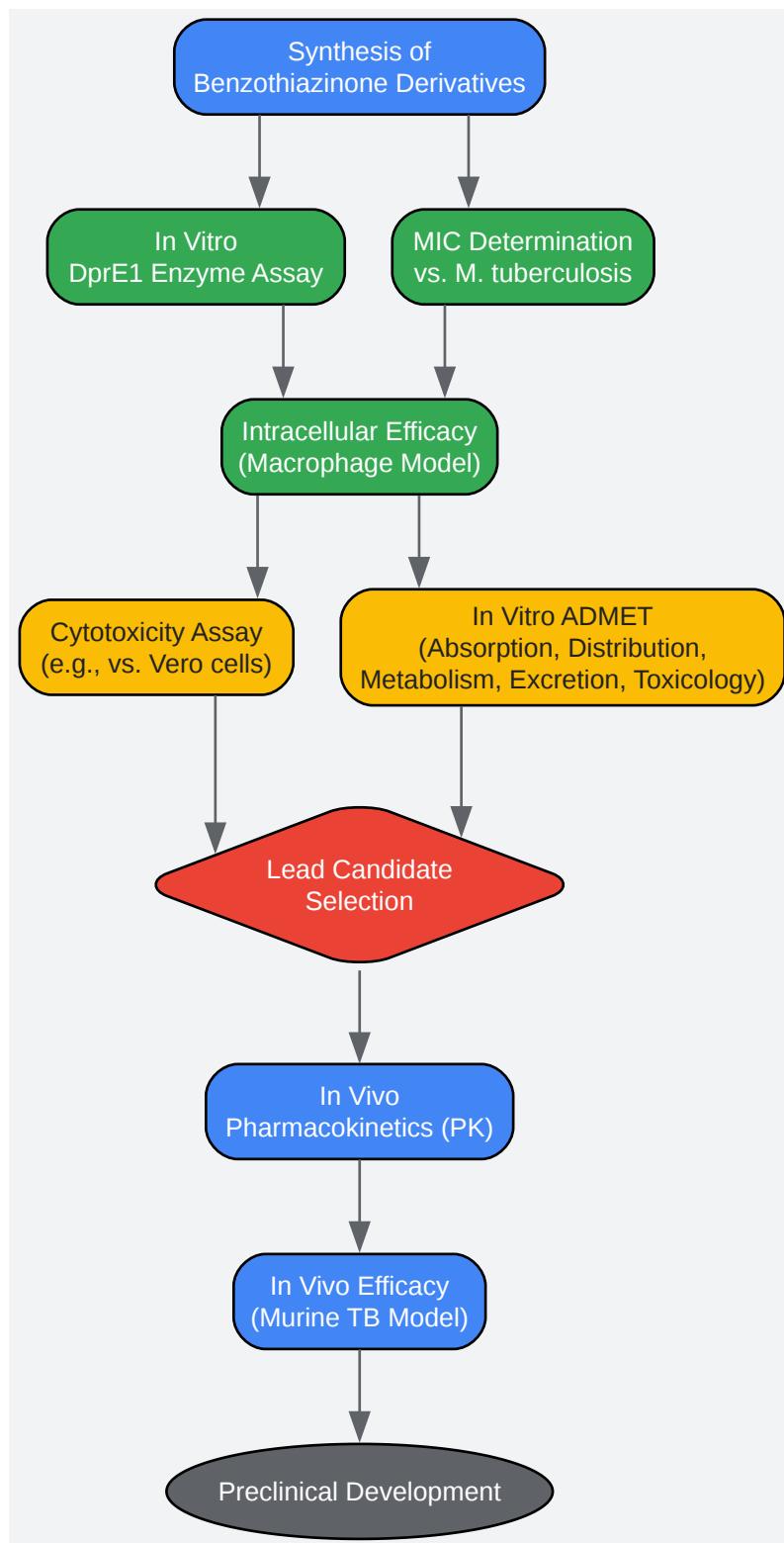
Visualizations

The following diagrams illustrate key pathways and workflows in the development of benzothiazinone-based therapeutics.

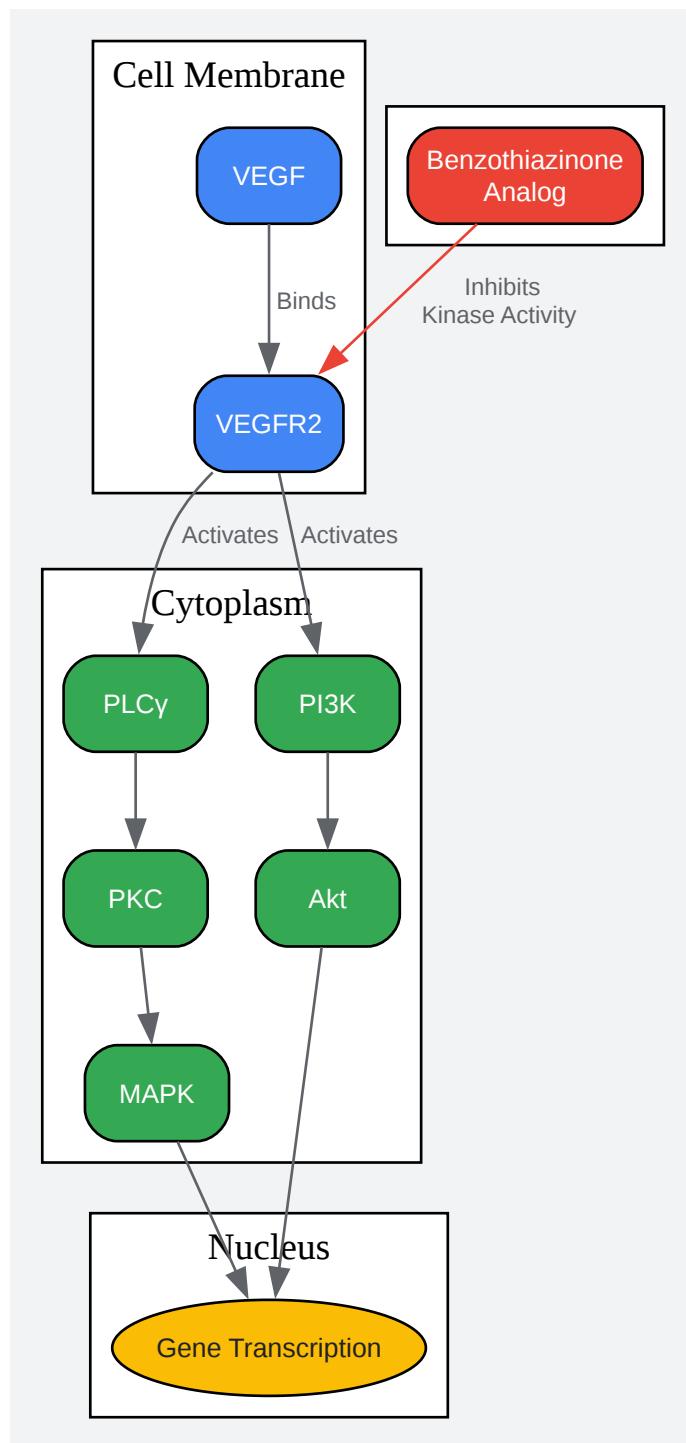


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Caption: Mechanism of DprE1 inhibition by benzothiazinones.

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Caption: Preclinical drug development workflow for antitubercular benzothiazinones.



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Caption: Simplified VEGFR2 signaling pathway and its inhibition.

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